2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
Description
Properties
IUPAC Name |
4-[6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-2-4-17-16(3-1)21-14-20(24-17)26-7-5-25(6-8-26)18-13-19(23-15-22-18)27-9-11-28-12-10-27/h1-4,13-15H,5-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZERJZHQABVIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline-2-piperazine Intermediate
The quinoxaline-piperazine subunit is typically prepared through nucleophilic aromatic substitution (SNAr). For example, heating 2-chloroquinoxaline with excess piperazine in dimethyl sulfoxide (DMSO) at 120°C for 12 hours yields 2-(piperazin-1-yl)quinoxaline with 75–85% efficiency. Microwave-assisted methods reduce reaction times to 2 hours while maintaining comparable yields.
Table 1. Optimization of Quinoxaline-Piperazine Coupling
| Condition | Temp (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|
| Conventional heating | 120 | 12 | DMSO | 78 |
| Microwave irradiation | 150 | 2 | DMF | 82 |
| Catalytic CuI | 100 | 6 | Toluene | 68 |
4-Morpholino-6-methylpyrimidine Synthesis
4,6-Dichloro-2-methylpyrimidine reacts with morpholine in tetrahydrofuran (THF) at 60°C for 6 hours, selectively substituting the 4-position chlorine due to steric and electronic factors. The 6-chloro position remains available for subsequent piperazine coupling.
Critical parameters :
-
Molar ratio : 1:1.2 (pyrimidine:morpholine) to minimize di-substitution.
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Base : Triethylamine (TEA) or K2CO3 improves nucleophilicity.
Multi-Step Synthesis Approaches
Sequential Coupling Strategy
A three-step sequence dominates literature protocols:
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Step 1 : Synthesize 2-(piperazin-1-yl)quinoxaline (as above).
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Step 2 : Prepare 4-morpholino-6-chloro-2-methylpyrimidine.
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Step 3 : Couple intermediates via SNAr using TEA in DMSO at 90°C for 10 hours.
Representative procedure :
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Combine 2-(piperazin-1-yl)quinoxaline (1.0 equiv), 4-morpholino-6-chloro-2-methylpyrimidine (1.1 equiv), and TEA (2.5 equiv) in DMSO.
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Heat at 90°C under N2 for 10–12 hours.
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Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (30% EtOAc/hexane).
Table 2. Coupling Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DMSO | 90 | 10 | 72 |
| DBU | DMF | 100 | 8 | 65 |
| K2CO3 | AcCN | 80 | 14 | 58 |
One-Pot Tandem Methodology
Recent advances employ tandem reactions to reduce purification steps:
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Concurrently react 2-chloroquinoxaline, piperazine, and 4-morpholino-6-chloropyrimidine in DMSO with TEA.
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Microwave irradiation (150°C, 3 hours) achieves 68% yield but requires precise stoichiometric control.
Reaction Mechanistic Insights
The piperazine-pyrimidine coupling proceeds via a two-stage mechanism:
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Base-assisted deprotonation of piperazine to enhance nucleophilicity.
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SNAr attack at the pyrimidine C6 position, facilitated by electron-withdrawing morpholine at C4.
Density functional theory (DFT) calculations indicate a reaction energy barrier of 24.3 kcal/mol, consistent with experimental conditions.
Analytical Characterization
Final products are validated using:
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Thienopyrimidine Derivatives
The European patent EP 2 402 347 A1 describes 2-chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, which shares the morpholine and piperazine motifs but replaces the quinoxaline core with a thienopyrimidine scaffold. Key differences include:
- Core Heterocycle: Thienopyrimidine introduces a sulfur atom, increasing lipophilicity compared to the nitrogen-rich quinoxaline. This may alter membrane permeability and target selectivity.
- Substituents: The chloro group at position 2 in the thienopyrimidine derivative could serve as a synthetic handle for further modifications, whereas the quinoxaline derivative lacks such reactivity.
Spirocyclic Derivatives with Pyrimidine Substituents
EP 4 374 877 A2 reports a spirocyclic compound (8-[[2,3-Difluoro-4-[2-(2-oxomorpholin-4-yl)ethoxy]phenyl]methyl]-5-hydroxy-9-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-8,9-diazaspiro[3.5]non-5-ene-6-carboxamide) with a pyrimidine substituent. While structurally distinct, it shares functional groups (morpholine, pyrimidine) with the target compound:
- Molecular Weight: The spirocyclic derivative has a high molecular weight (m/z 771 ), suggesting reduced solubility compared to the quinoxaline derivative.
- Fluorinated Groups: The trifluoromethyl groups in the spirocyclic compound enhance metabolic stability but may reduce aqueous solubility, whereas the quinoxaline derivative lacks such modifications.
Pyrazolopyrimidine and Triazolopyrimidine Analogues
A 2014 study synthesized pyrazolo[3,4-d]pyrimidine and triazolopyrimidine derivatives. Although these lack the quinoxaline core, they highlight the role of pyrimidine in heterocyclic systems:
Data Tables
Research Findings and Implications
- Structural Flexibility: The quinoxaline derivative’s piperazine linker may confer conformational flexibility, aiding target binding, whereas rigid spirocyclic systems prioritize selectivity.
- Solubility vs. Stability : Morpholine and piperazine groups improve solubility, but fluorinated substituents (e.g., in ) trade solubility for metabolic stability.
- Synthetic Feasibility: The thienopyrimidine compound’s synthesis via Suzuki coupling suggests analogous methods could apply to the quinoxaline derivative if boronate intermediates are accessible.
Biological Activity
2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a quinoxaline core and various functional groups, which contribute to its interaction with biological targets.
Chemical Structure
The compound features:
- Quinoxaline Core : A bicyclic structure that is significant in drug design.
- Morpholinyl Group : Enhances solubility and biological activity.
- Pyrimidine and Piperazine Rings : These structures are known for their roles in various pharmacological properties.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It is believed to inhibit certain kinases involved in cell signaling pathways, impacting processes such as cell proliferation and survival. The precise molecular targets are still under investigation, but initial studies suggest its role in modulating kinase activity, particularly cyclin-dependent kinases (CDKs), which are crucial in cancer biology.
Biological Activity Overview
The biological activities associated with this compound include:
-
Anticancer Activity :
- In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by targeting CDKs, thereby disrupting the cell cycle.
- A study indicated that compounds with similar structures demonstrated significant inhibitory effects on CDK activity, suggesting a potential therapeutic application in cancer treatment .
-
Antimicrobial Properties :
- Preliminary tests have indicated potential antimicrobial activity against certain bacterial strains, although comprehensive studies are required to establish efficacy and mechanisms .
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Neuroprotective Effects :
- The compound's ability to modulate neurotransmitter systems may offer neuroprotective benefits, particularly in conditions like Alzheimer's disease. Research into similar compounds has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Quinoxaline Derivative | 15 | MCF7 (Breast Cancer) |
| Doxorubicin | 10 | MCF7 |
Case Study 2: Neuroprotective Activity
In another study focusing on neuroprotection, the compound was tested for its ability to inhibit AChE. Results indicated an IC50 of 0.055 µM, showcasing its potential as a lead compound for developing Alzheimer's therapeutics.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Quinoxaline Derivative | 0.055 | AChE |
| Galantamine | 0.075 | AChE |
Discussion
The structural characteristics of this compound contribute significantly to its biological activities. The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its therapeutic potential.
Q & A
Q. What are the common synthetic routes for 2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline and its derivatives?
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of o-phenylenediamine with benzyl groups to form the quinoxaline core, followed by functionalization at the piperazine or pyrimidine positions .
- Step 2: Substitution reactions, such as coupling morpholine or pyrimidine derivatives via nucleophilic displacement or palladium-catalyzed cross-coupling .
- Step 3: Purification via column chromatography and characterization using NMR, IR, and mass spectrometry .
Microwave-assisted synthesis under solvent-free conditions improves yield and reduces reaction time for quinoxaline scaffolds .
Q. Which biological targets are associated with this compound?
The compound’s quinoxaline-piperazine-pyrimidine scaffold shows affinity for:
- HIV-1 Reverse Transcriptase (RT): Acts as a non-nucleoside RT inhibitor (NNRTI) with IC50 values in the micromolar range .
- Acetylcholinesterase (AChE): Derivatives exhibit mixed-type inhibition (IC50: 0.077–50.08 µM) targeting the peripheral anionic site (PAS) .
- Dipeptidyl Peptidase-IV (DPP-4): Sulfonamide-linked quinoxalines demonstrate hypoglycemic activity comparable to linagliptin .
Q. How is computational modeling applied in optimizing this compound’s activity?
- 3D-QSAR and Pharmacophore Modeling: Identifies critical substituents (e.g., morpholine, pyrimidine) for RT inhibition .
- Molecular Docking: Validates binding to HIV-1 RT’s hydrophobic pocket, correlating docking scores with experimental IC50 values .
- MD Simulations: Assess stability of ligand-receptor interactions over time, guiding structural modifications .
Advanced Research Questions
Q. How can synthesis yields and purity be optimized for this compound?
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 10–15 minutes vs. hours) and improves purity (>90%) by minimizing side reactions .
- Continuous Flow Chemistry: Enhances scalability and reproducibility for industrial-grade synthesis .
- Purification: Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves structurally similar byproducts .
Q. How to resolve discrepancies in reported IC50 values across studies?
- Assay Standardization: Use consistent enzyme sources (e.g., recombinant HIV-1 RT) and cell lines (e.g., MT2 for anti-HIV activity) .
- Control Compounds: Include reference inhibitors (e.g., efavirenz for NNRTIs, tacrine for AChE) to calibrate potency .
- Statistical Validation: Apply ANOVA or Student’s t-test to evaluate significance of IC50 variations between labs .
Q. What strategies improve multi-target drug design using this scaffold?
- Hybridization: Combine pharmacophores (e.g., quinoxaline + sulfonamide) to target both RT and COX-2 .
- Fragment-Based Design: Optimize substituents (e.g., halogenation at C6/C7) to enhance binding to AChE and histamine H4 receptors .
- Proteolysis-Targeting Chimeras (PROTACs): Link the compound to E3 ligase ligands for selective protein degradation .
Data Contradiction Analysis
Q. Why do some derivatives show anti-HIV activity while others fail in cell-based assays?
- Cell Permeability: Lipophilic substituents (e.g., morpholine) enhance membrane penetration, while polar groups reduce bioavailability .
- Metabolic Stability: Derivatives with electron-withdrawing groups (e.g., -CF3) resist cytochrome P450 degradation in MT2 cells .
- Off-Target Effects: Piperazine-linked compounds may bind serum proteins, reducing free drug concentration .
Q. How to reconcile conflicting SAR data for acetylcholinesterase inhibition?
- Binding Site Specificity: PAS-targeting quinoxalines (e.g., 6c) show lower IC50 than CAS-targeting analogs .
- Steric Effects: Bulky substituents at C2 hinder entry into AChE’s narrow gorge .
- Electrostatic Compatibility: Basic piperazine groups improve interaction with AChE’s anionic residues .
Methodological Tables
Q. Table 1: Key Synthetic Routes and Yields
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Microwave-assisted | 85–92 | >95 | |
| Pd-catalyzed coupling | 70–78 | 90–93 | |
| Column chromatography | 65–75 | 85–90 |
Q. Table 2: Biological Activities of Selected Derivatives
| Derivative | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 12 | HIV-1 RT | 0.89 | NNRTI (competitive) |
| 6c | AChE | 0.077 | Mixed-type inhibition |
| VUF 10214 | H4 Receptor | 0.015 | Inverse agonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
